N,N-dimethyl-4-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide
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Overview
Description
N,N-dimethyl-4-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an imidazole ring, a benzenesulfonamide group, and a thioether linkage, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between glyoxal and ammonia or primary amines.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the imidazole derivative with 3-methylbenzyl chloride in the presence of a base such as sodium hydride.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N,N-dimethyl-4-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(2-(benzylthio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide
- N,N-dimethyl-4-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide
Uniqueness
N,N-dimethyl-4-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity compared to similar compounds. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
N,N-dimethyl-4-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-15-5-4-6-16(13-15)14-27-20-21-11-12-23(20)19(24)17-7-9-18(10-8-17)28(25,26)22(2)3/h4-10,13H,11-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZVLIOUTKDODE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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